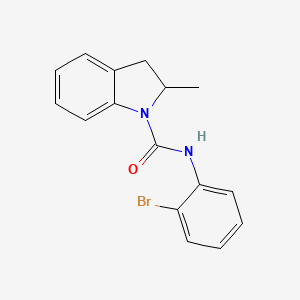![molecular formula C21H14ClNO2S B4847056 1-(2-chlorobenzyl)-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4847056.png)
1-(2-chlorobenzyl)-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one
描述
1-(2-chlorobenzyl)-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of the indole family and has been shown to possess unique biochemical and physiological effects.
作用机制
The mechanism of action of 1-(2-chlorobenzyl)-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that this compound exerts its effects by modulating various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. Additionally, this compound has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases, such as neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 1-(2-chlorobenzyl)-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one in lab experiments include its high purity, stability, and reproducibility. This compound can be synthesized in large quantities, making it suitable for use in high-throughput screening assays. However, the limitations of using this compound include its potential toxicity and limited solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research on 1-(2-chlorobenzyl)-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one. Firstly, more studies are needed to elucidate the mechanism of action of this compound and its potential targets. Secondly, the efficacy and safety of this compound in animal models and clinical trials need to be evaluated. Thirdly, the development of novel analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds for the treatment of various diseases. Finally, the application of this compound in drug delivery systems, such as nanoparticles and liposomes, may enhance its bioavailability and therapeutic efficacy.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. This compound possesses unique biochemical and physiological effects and has been shown to have potential as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development.
科学研究应用
1-(2-chlorobenzyl)-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to possess potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
(3Z)-1-[(2-chlorophenyl)methyl]-3-(2-oxo-2-thiophen-2-ylethylidene)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO2S/c22-17-8-3-1-6-14(17)13-23-18-9-4-2-7-15(18)16(21(23)25)12-19(24)20-10-5-11-26-20/h1-12H,13H2/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJSPMCRFZGDAO-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=CC(=O)C4=CC=CS4)C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3/C(=C/C(=O)C4=CC=CS4)/C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-butyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4846976.png)
![1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B4846982.png)
![4-ethyl-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide](/img/structure/B4846989.png)
![1-(cyclobutylcarbonyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4846992.png)
![diethyl 3-methyl-5-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4847005.png)
![N-(2-methoxy-5-{[(3-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B4847019.png)
![N~1~-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4847024.png)
![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4847034.png)
![2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one oxime](/img/structure/B4847042.png)
![2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B4847047.png)
![1-[4-(acetylamino)phenyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4847064.png)
![N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4847065.png)
